4-(Bromomethyl)-5-methoxy-3,4'-bipyridine
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Overview
Description
4-(Bromomethyl)-5-methoxy-3,4’-bipyridine is a chemical compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This specific compound features a bromomethyl group at the 4-position and a methoxy group at the 5-position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-methoxy-3,4’-bipyridine typically involves the bromination of a precursor compound. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, often under illumination to facilitate the bromination process . The reaction conditions typically include maintaining a constant temperature in a water bath reactor.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-5-methoxy-3,4’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may be optimized to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-5-methoxy-3,4’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions would produce bipyridine derivatives with extended aromatic systems.
Scientific Research Applications
4-(Bromomethyl)-5-methoxy-3,4’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-5-methoxy-3,4’-bipyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar in structure but with the bromomethyl group at a different position.
5-Methoxy-2,2’-bipyridine: Lacks the bromomethyl group but has a similar bipyridine core.
4,4’-Dimethyl-2,2’-bipyridine: Features methyl groups instead of bromomethyl and methoxy groups.
Uniqueness
4-(Bromomethyl)-5-methoxy-3,4’-bipyridine is unique due to the presence of both bromomethyl and methoxy groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H11BrN2O |
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Molecular Weight |
279.13 g/mol |
IUPAC Name |
4-(bromomethyl)-3-methoxy-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C12H11BrN2O/c1-16-12-8-15-7-11(10(12)6-13)9-2-4-14-5-3-9/h2-5,7-8H,6H2,1H3 |
InChI Key |
VHMYYCIGABMGIY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C2=CC=NC=C2)CBr |
Origin of Product |
United States |
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